2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
2-pyridin-3-yl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-25(23,18-8-7-15-4-1-2-5-16(15)12-18)21-10-11-24-19(14-21)17-6-3-9-20-13-17/h3,6-9,12-13,19H,1-2,4-5,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPUUDCKUOPWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridinyl Intermediate: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine and an appropriate leaving group.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Morpholine Ring Formation: The final step involves the cyclization to form the morpholine ring, which can be achieved through intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, to form naphthalene derivatives.
Reduction: Reduction reactions can be used to modify the pyridinyl group or the sulfonyl group, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of compounds similar to 2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and exhibit antioxidant activity. For instance, certain derivatives have been reported to have inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of human neutrophil elastase, a serine protease implicated in various inflammatory diseases. This inhibition can potentially lead to the development of new anti-inflammatory drugs targeting conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
1.3 Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. They demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics in response to increasing antibiotic resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine and morpholine rings can significantly influence biological activity. For instance, modifications to the sulfonyl group can enhance binding affinity to target proteins or alter pharmacokinetic properties .
Synthesis and Derivative Development
3.1 Synthetic Pathways
The synthesis of this compound typically involves multiple steps including nucleophilic substitutions and coupling reactions. The introduction of the tetrahydronaphthalene moiety has been shown to improve lipophilicity and overall biological activity .
3.2 Case Studies in Drug Development
Several case studies highlight the successful application of this compound in drug development:
- Study on Anticancer Agents : A study demonstrated that derivatives incorporating the morpholine structure showed potent activity against specific cancer cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Compound Development : Another study focused on developing inhibitors for human neutrophil elastase using this compound as a scaffold, leading to promising results in reducing inflammation markers in vitro .
Data Tables
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The morpholine ring may facilitate binding to certain proteins, while the sulfonyl group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Morpholine Cores
Compound from Patent (): 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine
- Key Differences: Replaces the pyridin-3-yl and sulfonated tetralin groups with pyrazole and naphthyridine rings.
- Implications: Pyrazole and naphthyridine substituents may enhance π-π stacking interactions in enzyme binding pockets compared to the sulfonamide group in the target compound. The patent highlights polymorphic form B with high purity, suggesting stability considerations for morpholine derivatives .
- Compound from Synthesis Study (): A phosphino-propanenitrile morpholine derivative Key Differences: Features a bis(4-methoxyphenyl)(phenyl)methoxy group and a terpene-derived thioether substituent. Implications: Bulky substituents may hinder solubility but improve target specificity.
Sulfonated and Naphthalene-Based Compounds
- Drospirenone/Ethinyl Estradiol Related Compounds (): Example: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Key Differences: Combines naphthalene with amino and thiophene groups instead of a sulfonated tetralin-morpholine system. Implications: The hydroxyl-naphthalene moiety may confer antioxidant or estrogenic activity, whereas the sulfonyl group in the target compound could enhance enzyme inhibition (e.g., acetylcholinesterase) .
- Sesquiterpenes from Aquilaria crassna (): Example: 2-[(2β,8β,8aα)-8,8a-dimethyloctahydronaphthalen-2-yl]-3-hydroxy-2-methoxypropanoic acid Key Differences: Natural sesquiterpenes with fused naphthalene systems and hydroxyl/methoxy groups. Implications: These exhibit acetylcholinesterase inhibition (e.g., compound 1, 4, and 5 in ), suggesting that sulfonated synthetic analogs like the target compound might also target similar enzymes but with improved synthetic scalability .
Biological Activity
The compound 2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine is a synthetic small molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 314.41 g/mol
This compound features a pyridine ring and a morpholine structure, which are known to contribute to various biological activities, including enzyme inhibition and receptor modulation.
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on derivatives of sulfonamides have shown moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is particularly noted for its role in antibacterial action.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Many morpholine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example:
- AChE Inhibition : Certain compounds have demonstrated strong inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative disorders.
- Urease Inhibition : Compounds similar to this morpholine derivative have shown promising urease inhibitory activity with IC₅₀ values indicating effective inhibition .
Anticancer Potential
The structural components of the compound suggest a potential role in cancer treatment. Compounds containing pyridine and morpholine rings have been explored for their anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest . The sulfonamide functionality also contributes to this activity by interfering with tumor growth processes.
Case Study 1: Antibacterial Screening
A study synthesized various morpholine derivatives and tested their antibacterial efficacy. The most active derivatives exhibited IC₅₀ values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition Profile
In a comparative study of enzyme inhibitors, the morpholine compound was evaluated alongside known inhibitors. It displayed competitive inhibition against AChE with a Ki value comparable to established drugs . This suggests that modifications to the morpholine structure can enhance its pharmacological profile.
Research Findings Summary
Q & A
Q. Table 1: Yield Optimization Under Varied Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 62 | 90 |
| 0–5°C + DMAP | 85 | 97 |
| Anhydrous DMF as solvent | 78 | 94 |
Basic: How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR (400 MHz, CDCl) to confirm the pyridinyl and tetrahydronaphthalene moieties. Key signals: δ 8.4–8.6 ppm (pyridine-H), δ 2.8–3.2 ppm (morpholine-CH), and δ 1.5–2.1 ppm (tetrahydronaphthalene-CH) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time: ~8.2 min; purity ≥97% .
- Mass Spectrometry (MS): ESI-MS (positive mode) to confirm molecular ion [M+H] at m/z 399.2 .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variability) across different cell lines?
Methodological Answer:
Contradictions often arise from differences in assay conditions or cellular uptake mechanisms. To address this:
- Standardized Assay Protocols: Use identical cell culture media (e.g., RPMI-1640 + 10% FBS) and incubation times (48 hours) across studies .
- Mechanistic Profiling: Compare membrane permeability via parallel artificial membrane permeability assays (PAMPA) and efflux ratios (e.g., using Caco-2 cells) to identify transport-related discrepancies .
- Data Normalization: Report bioactivity relative to a positive control (e.g., doxorubicin) and normalize to protein content (Bradford assay) .
Example Workflow:
Hypothesis: Variability due to efflux pump expression.
Experimental Design: Test IC in P-gp-overexpressing vs. wild-type cell lines.
Analysis: Use ANOVA with post-hoc Tukey tests to compare groups (p < 0.05) .
Advanced: What strategies are effective in resolving contradictory data regarding the compound’s solubility in polar vs. non-polar solvents across different studies?
Methodological Answer:
- Solubility Screening: Perform equilibrium solubility assays in triplicate using shake-flask method (24 h agitation at 25°C). Include solvents: water, DMSO, ethanol, and hexane .
- pH Adjustment: Test solubility in buffered solutions (pH 1.2, 4.5, 7.4) to assess ionization effects.
- Analytical Validation: Quantify dissolved compound via UV-Vis spectroscopy (λ = 254 nm) with calibration curves (R ≥ 0.99) .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Study 1 | Study 2 |
|---|---|---|---|
| Water | 0.12 | 0.09 | 0.15 |
| DMSO | 45.6 | 43.2 | 48.1 |
| Ethanol | 8.3 | 7.9 | 8.7 |
Resolution: Discrepancies may arise from residual crystallinity—use X-ray powder diffraction (XRPD) to confirm amorphous vs. crystalline forms .
Advanced: How can researchers design experiments to evaluate the environmental persistence and bioaccumulation potential of this compound in aquatic systems?
Methodological Answer:
Q. Table 3: Environmental Stability Data
| Parameter | Value |
|---|---|
| Hydrolysis half-life (pH 7) | 120 days |
| BCF (fish) | 1,200 L/kg |
| LC (Daphnia) | 12 mg/L |
Basic: What safety precautions and handling protocols are critical during laboratory-scale synthesis of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents .
- Waste Disposal: Collect sulfonylation byproducts in halogen-resistant containers for incineration by licensed facilities .
- Emergency Measures: For skin contact, wash with 10% ethanol/water solution; for inhalation exposure, administer oxygen if respiratory irritation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
